ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate is an organic compound with a complex structure that includes an ethyl carbamate group, an amino group, and a chlorophenyl methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate typically involves multiple steps. One common method starts with the preparation of the intermediate 2-amino-4-[(3-chlorophenyl)methoxy]aniline. This intermediate is then reacted with ethyl chloroformate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Scientific Research Applications
Ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The chlorophenyl group can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of enzyme activity. These interactions can influence various biochemical pathways, making the compound useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-[2-amino-4-[(4-chlorophenyl)methoxy]phenyl]carbamate: Similar structure but with a different position of the chlorine atom.
Ethyl N-[2-amino-4-[(3-bromophenyl)methoxy]phenyl]carbamate: Similar structure but with a bromine atom instead of chlorine.
Ethyl N-[2-amino-4-[(3-fluorophenyl)methoxy]phenyl]carbamate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
Ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interaction with biological targets. This uniqueness can make it more effective in certain applications compared to its analogs.
Properties
Molecular Formula |
C16H17ClN2O3 |
---|---|
Molecular Weight |
320.77 g/mol |
IUPAC Name |
ethyl N-[2-amino-4-[(3-chlorophenyl)methoxy]phenyl]carbamate |
InChI |
InChI=1S/C16H17ClN2O3/c1-2-21-16(20)19-15-7-6-13(9-14(15)18)22-10-11-4-3-5-12(17)8-11/h3-9H,2,10,18H2,1H3,(H,19,20) |
InChI Key |
ZLJVICOAEWIOKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)OCC2=CC(=CC=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.